Regioisomeric Impact on Calculated Lipophilicity (XLogP3) vs. Thiophene-3-carbonyl Isomer
While experimental logP data for CAS 2034331-80-9 is not publicly available, the structural regioisomer 2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034507-66-7) has a calculated XLogP3 of 1.2 . The distinct attachment point of the carbonyl group on the thiophene ring (2- vs 3-position) is expected to alter electronic distribution and H-bonding, differentiating the target compound's lipophilic profile and target interaction landscape from this closely related isomer.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | Data not publicly available for this specific regioisomer. |
| Comparator Or Baseline | 2-cyclopropyl-5-(thiophene-3-carbonyl) isomer (CAS 2034507-66-7) XLogP3 = 1.2 |
| Quantified Difference | Unquantifiable without target compound data, but regioisomerism is predicted to cause a divergence. |
| Conditions | In silico prediction (XLogP3 algorithm). |
Why This Matters
Lipophilicity is a critical driver of membrane permeability, solubility, and promiscuity; this non-interchangeable property mandates the procurement of the specific 2-thienyl isomer for any meaningful SAR campaign.
